5-Methyl-2-piperidin-4-yl-1H-benzoimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is a chemical compound used as a reagent in the synthesis of various derivatives. It has been used in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of ischemic stroke . It has also been used in the synthesis of 2,3,5-trisubstituted pyridine derivatives as potent Akt1/Akt2 dual inhibitors .

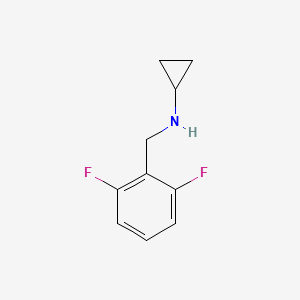

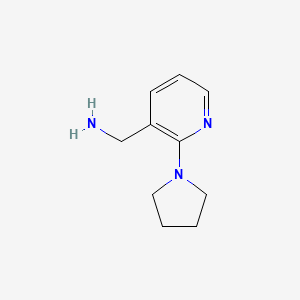

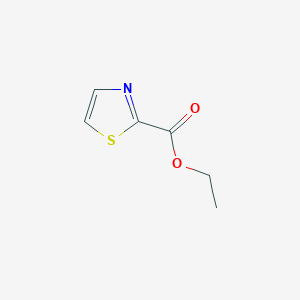

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is characterized by a benzimidazole ring attached to a piperidine ring. The InChI code for this compound is1S/C13H17N3.2ClH/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10;;/h2-3,8,10,14H,4-7H2,1H3,(H,15,16);2*1H . Chemical Reactions Analysis

As a reagent, 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole participates in the synthesis of various derivatives. It has been used in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of ischemic stroke . It has also been used in the synthesis of 2,3,5-trisubstituted pyridine derivatives as potent Akt1/Akt2 dual inhibitors .Physical And Chemical Properties Analysis

The molecular weight of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is 288.22 . The compound’s InChI code is1S/C13H17N3.2ClH/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10;;/h2-3,8,10,14H,4-7H2,1H3,(H,15,16);2*1H .

科学的研究の応用

Histone Deacetylase Inhibition

Compounds bearing the benzimidazole moiety, including those with piperidine substitutions, have been found to be potent inhibitors of human histone deacetylases. These compounds exhibit significant efficacy in vitro and in vivo, leading to hyperacetylation of histones H3 and H4 and induction of p21(waf), which are crucial for cancer therapy. One such compound demonstrated efficacy in human tumor xenograft models, suggesting its potential in cancer treatment (Bressi et al., 2010).

NMDA Receptor Imaging Agents

Benzimidazole derivatives have been synthesized and evaluated as imaging agents for the NR2B subtype of the NMDA receptor. These ligands, specifically 2-{[4-(4-iodobenzyl)piperidin-1-yl]methyl}benzimidazol-5-ol and its analog, showed high affinity for the NR2B subunit. Their regional distributions in the brain correlated with the expression of the NR2B subunit, making them potential scaffolds for developing imaging probes for NMDA receptors (Fuchigami et al., 2010).

Antibacterial Activities

A series of 2-piperidin-4-yl-benzimidazoles have been synthesized and evaluated for their antibacterial activities. Certain compounds from this series inhibited bacterial growth with low micromolar minimal inhibitory concentrations (MICs) and were effective against both Gram-positive and Gram-negative bacteria of clinical importance, representing a new class of potential antibacterial agents (He et al., 2003).

Anticancer Activity

Benzimidazole-based Zn(II) complexes have shown potential anticancer activity in vitro against different carcinoma cells, especially for SHSY5Y cells. The binding mode of these complexes with calf thymus DNA indicated a non-classical intercalation binding, suggesting a unique mechanism of anticancer activity (Zhao et al., 2015).

Anti-Inflammatory Compounds

Novel benzimidazole piperidine and phenoxy pyridine derivatives have been evaluated for their efficacy and safety profile as anti-inflammatory compounds. These compounds showed high selectivity against COX-2, favorable drug-likeness and ADME descriptors, lack of cytotoxicity, and effective relief of paw edema and inflammation without noticeable side effects on the stomach, making them promising new NSAIDs (Burayk et al., 2022).

特性

IUPAC Name |

6-methyl-2-piperidin-4-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSHCWRNRXJLTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588645 |

Source

|

| Record name | 6-Methyl-2-(piperidin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole | |

CAS RN |

295790-48-6 |

Source

|

| Record name | 6-Methyl-2-(piperidin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1318109.png)